Trk-IN-20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

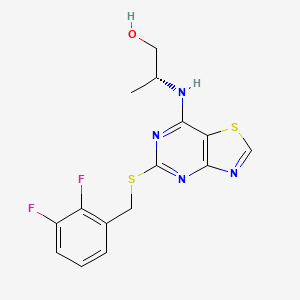

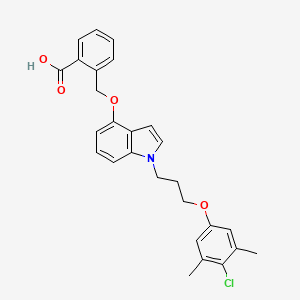

Trk-IN-20: is a 3-vinylindazole derivative that functions as an inhibitor of tropomyosin receptor kinases (Trk). These kinases, including TrkA, TrkB, and TrkC, are encoded by neurotrophic tyrosine receptor kinase genes and play a crucial role in the development and function of the nervous system. This compound has shown potential in inhibiting the phosphorylation of Trk kinases, making it a promising candidate for cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trk-IN-20 involves the preparation of 3-vinylindazole derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications.

Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. the production typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trk-IN-20 undergoes several types of chemical reactions, including:

Phosphorylation Inhibition: this compound inhibits the phosphorylation of TrkA, TrkB, and TrkC kinases.

Binding to ATP-binding Sites: this compound binds tightly to the ATP-binding sites of Trk kinases, preventing their activation.

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific ligands.

Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.

Major Products: The major products formed from the reactions involving this compound are primarily the inhibited forms of Trk kinases, which are unable to phosphorylate and activate downstream signaling pathways .

Scientific Research Applications

Chemistry: Trk-IN-20 is used in chemical research to study the inhibition of kinase activity and the development of kinase inhibitors. It serves as a model compound for designing new inhibitors with improved efficacy and selectivity .

Biology: In biological research, this compound is utilized to investigate the role of Trk kinases in cellular processes, such as cell differentiation, proliferation, and survival. It helps in understanding the molecular mechanisms underlying various diseases, including cancer .

Medicine: this compound has significant applications in medical research, particularly in the development of targeted cancer therapies. It is being studied for its potential to treat cancers that exhibit overexpression or mutations in Trk kinases .

Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting Trk kinases. Its inhibitory properties make it a valuable tool for drug discovery and development .

Mechanism of Action

Trk-IN-20 exerts its effects by inhibiting the phosphorylation of TrkA, TrkB, and TrkC kinases. It functions as an ATP competitor, binding to the ATP-binding sites of these kinases and preventing their activation. This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Larotrectinib: A selective Trk inhibitor used for treating Trk fusion-positive cancers.

Entrectinib: A multi-targeted kinase inhibitor that targets Trk, ROS1, and ALK kinases.

Uniqueness of Trk-IN-20: this compound is unique due to its high selectivity and potency in inhibiting Trk kinases. It exhibits strong binding affinity to the ATP-binding sites of TrkA, TrkB, and TrkC, making it a highly effective inhibitor. Additionally, its ability to overcome resistance mutations in Trk kinases sets it apart from other similar compounds .

Properties

Molecular Formula |

C22H18F2N4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

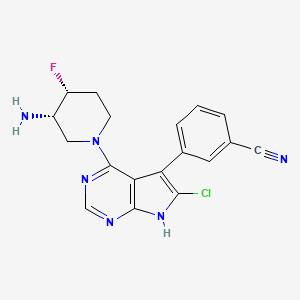

N-[(1R)-1-(3,5-difluorophenyl)ethyl]-3-[(E)-2-pyridin-2-ylethenyl]-2H-indazol-5-amine |

InChI |

InChI=1S/C22H18F2N4/c1-14(15-10-16(23)12-17(24)11-15)26-19-6-8-22-20(13-19)21(27-28-22)7-5-18-4-2-3-9-25-18/h2-14,26H,1H3,(H,27,28)/b7-5+/t14-/m1/s1 |

InChI Key |

ZHOXAGNPCZTRBN-HZRUHFOJSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)/C=C/C4=CC=CC=N4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)C=CC4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)

![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)